Cas no 380844-01-9 (Benzenamine,2,4-dichloro-5-ethoxy-)
Benzenamine,2,4-dichloro-5-ethoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2,4-dichloro-5-ethoxy-
- 2,4-Dichloro-5-ethoxyaniline
- EN300-1154105
- DTXSID80471719
- 380844-01-9
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- Inchi: 1S/C8H9Cl2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3
- InChI Key: SEBBNQOHYVMSGI-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1OCC)N)Cl
Computed Properties
- Exact Mass: 205.00627
- Monoisotopic Mass: 205.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
Benzenamine,2,4-dichloro-5-ethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154105-1.0g |
2,4-dichloro-5-ethoxyaniline |
380844-01-9 | 1g |
$0.0 | 2023-06-09 |
Benzenamine,2,4-dichloro-5-ethoxy- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Benzenamine,2,4-dichloro-5-ethoxy-
Comprehensive Analysis of Benzenamine,2,4-dichloro-5-ethoxy- (CAS No. 380844-01-9): Properties, Applications, and Industry Trends
Benzenamine,2,4-dichloro-5-ethoxy- (CAS No. 380844-01-9) is a specialized organic compound widely recognized for its unique chemical structure and functional versatility. This aromatic amine derivative, featuring dichloro and ethoxy substituents, has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate. The compound's molecular formula, C8H9Cl2NO, reflects a balanced hydrophobicity and reactivity, making it valuable for targeted molecular modifications.
Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 2,4-dichloro-5-ethoxybenzenamine. Researchers are exploring catalytic methods to reduce energy consumption and byproduct formation, aligning with global sustainability goals. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify the purity of this compound, which typically exceeds 98% in commercial grades. Such high purity is critical when used in pharmaceutical intermediates or crop protection agents.
The compound's structure-activity relationship (SAR) has become a focal point in drug discovery circles. Its electron-withdrawing chloro groups and ethoxy side chain enable precise modulation of biological activity, particularly in designing kinase inhibitors or antimicrobial agents. Patent databases reveal growing applications in precision agriculture, where derivatives of Benzenamine,2,4-dichloro-5-ethoxy- contribute to next-generation fungicides with improved environmental profiles.
From a commercial perspective, the global market for fine chemical intermediates like CAS No. 380844-01-9 is projected to grow at 6.2% CAGR (2023-2030), driven by demand in Asia-Pacific pharmaceutical hubs. Regulatory compliance remains paramount; manufacturers must adhere to REACH and FDA guidelines for production and handling. Storage recommendations typically specify amber glass containers under inert atmosphere to prevent degradation.
Emerging applications in material science are expanding the compound's utility. Recent studies demonstrate its efficacy as a monomer precursor for conductive polymers used in organic electronics. The ethoxy group's oxygen atom facilitates coordination with metal catalysts in polymerization reactions, while the aromatic core ensures thermal stability—a sought-after combination for flexible display technologies.
Analytical challenges associated with 2,4-dichloro-5-ethoxybenzenamine often involve isomer separation during quality control. Advanced chromatographic methods employing C18 reverse-phase columns with acetonitrile/water gradients have proven effective. The compound's UV-Vis spectrum shows characteristic absorption at 278 nm (ε = 12,500 L·mol-1·cm-1), enabling sensitive detection in complex matrices.
Industry professionals frequently search for CAS 380844-01-9 suppliers, spectral data for 2,4-dichloro-5-ethoxybenzenamine, and safety data sheets—reflecting the compound's technical relevance. Environmental fate studies indicate moderate biodegradability (OECD 301B), prompting development of bio-based alternatives in some applications. Nevertheless, its cost-effectiveness and proven performance sustain demand across multiple sectors.
Future research directions may explore computational modeling of this compound's interactions with biological targets, leveraging AI-driven drug discovery platforms. The meta-position chlorine atoms offer unique opportunities for cross-coupling reactions in medicinal chemistry, while the para-ethoxy group could be modified to tune compound lipophilicity. Such versatility ensures Benzenamine,2,4-dichloro-5-ethoxy- will remain a valuable building block in molecular design.
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